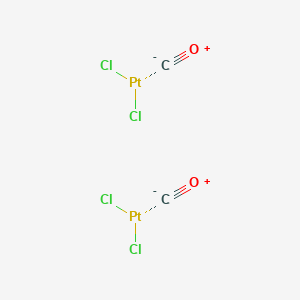

Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicarbonyldi-mu-chlorodichlorodiplatinum, stereoisomer: is a metal-carbonyl complex that was first synthesized by Paul Schützenberger in 1868 . This compound, with the chemical formula C2Cl4O2Pt2 and a molar mass of 587.99 g·mol−1, is notable for being the first isolated metal-carbonyl complex . It has both cis and trans isomers, with the trans isomer being more commonly referenced .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dicarbonyldi-mu-chlorodichlorodiplatinum is synthesized from platinum black and a mixture of carbon monoxide (CO) and chlorine (Cl2) gases . The reaction is typically carried out at high temperatures. There are conflicting reports on whether the gases are flowed over platinum black or if platinum(II) chloride (PtCl2) is first formed and then exposed to CO . The resulting product is a volatile yellow solid .

Industrial Production Methods: While dicarbonyldi-mu-chlorodichlorodiplatinum itself is not used in industrial applications, the synthesis methods developed for this compound have paved the way for the production of other metal carbonyl complexes, which are important catalysts in various industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions: Dicarbonyldi-mu-chlorodichlorodiplatinum undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Substitution: The compound can undergo substitution reactions where the chlorine or carbonyl ligands are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with dicarbonyldi-mu-chlorodichlorodiplatinum include various ligands that can replace the existing chlorine or carbonyl groups. The specific conditions for these reactions vary depending on the desired product .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Chemistry: Dicarbonyldi-mu-chlorodichlorodiplatinum has been a significant compound in the field of organometallic chemistry. Its discovery opened the door for the exploration of metal-carbonyl complexes, which are now widely studied and used as catalysts in various chemical reactions .

Biology and Medicine: While the compound itself is not directly used in biological or medical applications, the study of its properties and reactions has contributed to the development of other platinum-based compounds that are used in chemotherapy .

Industry: Metal carbonyl complexes, including those related to dicarbonyldi-mu-chlorodichlorodiplatinum, are important catalysts in industrial processes such as hydroformylation .

Wirkmechanismus

The mechanism by which dicarbonyldi-mu-chlorodichlorodiplatinum exerts its effects is primarily through its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Vergleich Mit ähnlichen Verbindungen

Dicarbonyldi-mu-chlorodichlorodiplatinum, cis isomer: This isomer has a different spatial arrangement of its ligands compared to the trans isomer.

Other metal carbonyl complexes: Compounds such as iron pentacarbonyl (Fe(CO)5) and nickel tetracarbonyl (Ni(CO)4) are similar in that they also contain metal centers bonded to carbon monoxide ligands.

Uniqueness: Dicarbonyldi-mu-chlorodichlorodiplatinum is unique due to its historical significance as the first isolated metal-carbonyl complex. Its synthesis and characterization have provided valuable insights into the chemistry of metal-carbonyl compounds and have influenced the development of many important industrial catalysts .

Eigenschaften

CAS-Nummer |

17522-99-5 |

|---|---|

Molekularformel |

C2Cl4O2Pt2 |

Molekulargewicht |

588.0 g/mol |

IUPAC-Name |

carbon monoxide;dichloroplatinum |

InChI |

InChI=1S/2CO.4ClH.2Pt/c2*1-2;;;;;;/h;;4*1H;;/q;;;;;;2*+2/p-4 |

InChI-Schlüssel |

ITTDXEJZAMBOHT-UHFFFAOYSA-J |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl.Cl[Pt]Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.